![molecular formula C23H21NO4 B4184324 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide](/img/structure/B4184324.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP is a selective antagonist of the 5-HT2B receptor, which is involved in the regulation of various physiological processes such as cardiovascular function, gastrointestinal motility, and mood regulation.
Mechanism of Action
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide exerts its pharmacological effects by selectively blocking the 5-HT2B receptor, which is a G protein-coupled receptor that is widely distributed in various tissues and organs. The activation of the 5-HT2B receptor has been implicated in the pathogenesis of various diseases, including cardiovascular diseases, gastrointestinal disorders, and cancer. By blocking the 5-HT2B receptor, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide can modulate various physiological processes and exert its therapeutic effects.
Biochemical and physiological effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to reduce the severity of colitis by inhibiting the release of inflammatory cytokines and reducing the infiltration of immune cells. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor and inhibiting the activation of downstream signaling pathways.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has several advantages for lab experiments, including its selectivity for the 5-HT2B receptor, its well-established synthesis method, and its potential therapeutic properties in various fields. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide also has some limitations, including its relatively low potency compared to other 5-HT2B receptor antagonists and its potential off-target effects on other receptors.
Future Directions
There are several potential future directions for N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide research, including the development of more potent and selective 5-HT2B receptor antagonists, the investigation of the role of the 5-HT2B receptor in other diseases, and the exploration of the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide in other fields such as neurology and immunology. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide and to optimize its pharmacokinetic and pharmacodynamic properties.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been studied for its potential therapeutic properties in various fields such as cardiovascular diseases, gastrointestinal disorders, and cancer. In cardiovascular research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to have a protective effect against cardiac hypertrophy and fibrosis by blocking the 5-HT2B receptor. In gastrointestinal research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been found to reduce the severity of colitis in animal models by inhibiting the release of inflammatory cytokines. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-biphenylyloxy)propanamide has been shown to inhibit the growth and metastasis of breast cancer cells by blocking the 5-HT2B receptor.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-phenylphenoxy)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-16(23(25)24-14-17-7-12-21-22(13-17)27-15-26-21)28-20-10-8-19(9-11-20)18-5-3-2-4-6-18/h2-13,16H,14-15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWXZJZZWYYSDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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